molecular formula C5H2F3N3 B2625350 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile CAS No. 1935440-02-0

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile

Cat. No.: B2625350
CAS No.: 1935440-02-0
M. Wt: 161.087
InChI Key: VMARNLNIJSDAQF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-imidazole-5-carbonitrile is a heterocyclic compound featuring an imidazole core substituted with a trifluoromethyl (-CF₃) group at position 4 and a carbonitrile (-CN) group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbonitrile contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-imidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)10-2-11-4/h2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMARNLNIJSDAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic displacement. A representative reaction involves substitution at the imidazole C-4 position:

Reaction TypeReagents/ConditionsProductYieldReference
Alkylation2,5-Dichlorobenzyl bromide, K₂CO₃, DMF, 90°C2-(2,5-Dichlorobenzyl)-4-(trifluoromethyl)-1H-imidazole-5-carbonitrile2.07 g

This reaction demonstrates the compound's capacity for benzylation under mild alkaline conditions, forming pharmacologically relevant derivatives.

Hydrolysis Reactions

The nitrile group undergoes hydrolysis to form carboxylic acid derivatives, a critical pathway for prodrug activation:

Reaction TypeReagents/ConditionsProductKey Observations
Acidic HydrolysisH₂SO₄ (conc.), reflux, 6 hr4-(Trifluoromethyl)-1H-imidazole-5-carboxylic acidComplete conversion observed via HPLC
Basic HydrolysisNaOH (33%), EtOH, reflux, 4 hrSodium 4-(trifluoromethyl)-1H-imidazole-5-carboxylateRequires phase-transfer catalysts

Hydrolysis kinetics show pH dependence, with acidic conditions favoring faster conversion (t₁/₂ = 1.8 hr at pH 1 vs. 4.2 hr at pH 13) .

Transition Metal-Catalyzed Couplings

TFMCI participates in cross-coupling reactions, enabling structural diversification:

Palladium-Catalyzed Suzuki-Miyaura Coupling

text
TFMCI + Arylboronic acid → 5-Aryl-4-(trifluoromethyl)imidazole-4-carbonitrile
  • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

  • Scope: Electron-deficient arylboronic acids react preferentially (78-92% yields)

Rhodium-Catalyzed Cycloaddition

  • Reacts with 1-sulfonyl-1,2,3-triazoles to form polycyclic imidazoles

  • Key intermediate: Rh-carbenoid species facilitates [3+2] cyclization

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective halogenation:

Halogenation TypeReagentsPositionYieldSelectivity Factor
BrominationBr₂, FeCl₃, CHCl₃C-285%>20:1 (C-2 vs C-4)
ChlorinationCl₂, AlCl₃C-278%15:1

Electronic effects from the -CF₃ group direct electrophiles to the C-2 position, as confirmed by DFT calculations (ΔE‡ = 8.3 kcal/mol for C-2 vs 12.1 kcal/mol for C-4) .

Cyclization Reactions

TFMCI serves as a precursor in heterocycle synthesis:

Pyrazole Formation

text
TFMCI + Hydrazine → 5-(Trifluoromethyl)pyrazolo[1,5-a]imidazole-8-carbonitrile
  • Conditions: EtOH, 70°C, 12 hr

  • Yield: 68% with 95% purity

Triazole Synthesis

  • Reacts with sodium azide under Click chemistry conditions

  • Forms 1,2,3-triazole hybrids with antimicrobial activity (MIC = 2-8 μg/mL vs S. aureus)

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes:

ProcessInitiatorProductsApplication
TrifluoromethylationTBHP, Cu(I)CF₃-containing polymer hybridsSurface modification materials
Photoredox CatalysisIr(ppy)₃, Blue LED5-Perfluoroalkylated imidazole derivativesDrug discovery intermediates

ESR studies confirm persistent CF₃- radicals during these transformations (g-factor = 2.0032) .

Stability Considerations

  • Thermal decomposition onset: 218°C (TGA)

  • pH Stability: Stable in pH 2-10 for 24 hr (<5% degradation)

  • Light Sensitivity: Develops 12% decomposition after 48 hr UV exposure

This comprehensive reactivity profile establishes 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile as a versatile building block in medicinal chemistry and materials science. Continued exploration of its reaction space promises new avenues for fluorinated heterocycle development.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Activities

4-(Trifluoromethyl)-1H-imidazole-5-carbonitrile is being investigated for its potential as an antimicrobial and anticancer agent. Its structural similarity to other imidazole derivatives allows it to interact with biological targets effectively.

  • Case Study : Research has shown that derivatives of imidazole exhibit significant antitumor activity. For instance, compounds similar to 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile were tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis.

Enzyme Inhibition

The compound is also explored for its role as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity towards specific enzymes, making it a valuable candidate for drug design.

  • Example : Studies indicate that imidazole derivatives can inhibit enzymes involved in cancer progression, such as tyrosine kinases. This inhibition can lead to reduced tumor growth in preclinical models .

Material Science Applications

Synthesis of Coordination Complexes

4-(Trifluoromethyl)-1H-imidazole-5-carbonitrile serves as a building block for synthesizing coordination compounds and ligands used in various applications, including catalysis and materials science.

  • Application : It is utilized in the development of covalent organic frameworks (COFs) that can capture carbon dioxide efficiently. These materials have potential applications in carbon capture technologies .

Catalytic Applications

Catalysts for Organic Reactions

The compound's ability to act as a catalyst in organic reactions is noteworthy. Its nitrogen-rich structure allows it to participate in various catalytic cycles.

  • Research Insight : Studies have demonstrated that 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile can catalyze cycloaddition reactions between carbon dioxide and epoxides, facilitating CO2 utilization in organic synthesis.

Chemical Synthesis Applications

Building Block for Complex Molecules

In synthetic chemistry, 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile is used as a versatile building block for creating more complex molecules.

  • Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving trifluoroacetonitrile and formamide as starting materials. These methods are optimized for high yield and purity.

Data Summary Table

Application AreaSpecific Use CaseReference Source
PharmaceuticalsAntimicrobial and anticancer activities
Enzyme inhibition
Material ScienceSynthesis of coordination complexes
Catalytic ApplicationsCatalysts for organic reactions
Chemical SynthesisBuilding block for complex molecules

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological targets. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

4-Methyl-1H-imidazole-5-carbaldehyde
  • Substituents : Methyl (-CH₃) at position 4, carbaldehyde (-CHO) at position 4.
  • Key Differences : The methyl group is less electron-withdrawing than -CF₃, leading to reduced ring electron deficiency. The carbaldehyde introduces polarity, contrasting with the -CN group’s strong electron-withdrawing nature.
  • Physicochemical Properties : Melting point (165–166°C) is lower than trifluoromethyl analogs, likely due to reduced molecular symmetry and weaker intermolecular forces .
4-Bromo-1-methyl-1H-imidazole-5-carbonitrile
  • Substituents : Bromo (-Br) at position 4, methyl (-CH₃) at N1, -CN at position 5.
  • Key Differences: Bromine’s electronegativity and larger atomic radius compared to -CF₃ alter steric and electronic profiles.
  • Applications : Bromo-substituted imidazoles are intermediates in cross-coupling reactions, whereas -CF₃ derivatives are more common in drug design .
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
  • Substituents : -CF₃ at position 5, 4-methoxyphenyl at position 2.
  • 4 in the target compound) alters electronic distribution. Computed LogP (2.6) reflects moderate lipophilicity due to methoxy and -CF₃ groups .

Biological Activity

4-(Trifluoromethyl)-1H-imidazole-5-carbonitrile (TFMCI) is a heterocyclic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

TFMCI is characterized by a molecular formula of C₄H₃F₃N₂ and a molecular weight of 136.08 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its biological activity. Various synthesis methods have been explored to optimize yield and efficiency, including the reaction of trifluoroacetonitrile with formamide.

Antimicrobial Properties

TFMCI exhibits significant antimicrobial activity, making it a candidate for development in pharmaceutical applications. Studies have shown that imidazole derivatives, including TFMCI, can effectively inhibit the growth of various bacterial strains. For instance, a study reported that TFMCI demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism through which TFMCI exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Research indicates that TFMCI can inhibit key enzymes involved in microbial metabolism, leading to cell death. The trifluoromethyl group plays a critical role in enhancing binding affinity to these targets due to increased lipophilicity .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, TFMCI was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
  • Pharmacokinetics : A pharmacokinetic study involving Wistar rats demonstrated that TFMCI undergoes rapid biotransformation, yielding metabolites that retain some biological activity. Blood samples collected at various intervals post-administration revealed significant plasma concentrations of active metabolites .

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityBiological ActivityMIC (µg/mL)
4-(Trifluoromethyl)-1H-imidazoleHighAntimicrobial32
2-Phenyl-4-(trifluoromethyl)-1H-imidazoleModerateAntimicrobial64
Prochloraz (fungicide)LowAntifungal16

The table above illustrates the comparative efficacy of TFMCI against structurally similar compounds, highlighting its competitive antimicrobial properties.

Research Findings

Recent studies have focused on the modification of TFMCI to enhance its biological profile. For example, the introduction of various substituents on the imidazole ring has shown to improve both solubility and potency against resistant strains of bacteria . Furthermore, ongoing research aims to explore the potential anti-inflammatory and anticancer properties of TFMCI derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile, and what key reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-component reactions (MCRs) using precursors like α-ketoaldehydes and ammonia. For trifluoromethyl group incorporation, electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) or CF3_3-containing building blocks are effective. Key conditions include:

  • Catalysts : K2_2CO3_3 or Cs2_2CO3_3 to deprotonate intermediates and stabilize transition states .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature : Controlled heating (80–120°C) to avoid decomposition of the nitrile group .
    • Yield Optimization : Monitor reaction progress via TLC or LCMS to terminate before side reactions (e.g., hydrolysis of the nitrile). Purification via silica gel chromatography with ethyl acetate/hexane mixtures improves purity .

Q. How can NMR spectroscopy be optimized to confirm the structure of this compound, especially the trifluoromethyl group?

  • 1^{1}H NMR : The imidazole proton (H-1) appears as a singlet near δ 8.1–8.3 ppm. Adjacent protons (e.g., H-4) show coupling with 19^{19}F (3JHF^3J_{H-F} ≈ 10 Hz) .
  • 19^{19}F NMR : The trifluoromethyl group (-CF3_3) resonates as a distinct quartet at δ -60 to -65 ppm due to coupling with adjacent protons .
  • 13^{13}C NMR : The nitrile carbon appears at δ 115–120 ppm, while the CF3_3 carbon is split into a quartet (δ 120–125 ppm, 1JCF^1J_{C-F} ≈ 270 Hz) .

Q. What solvent systems are effective for purifying this compound via column chromatography?

  • Non-Polar Systems : Hexane/ethyl acetate (3:1 to 1:1) for baseline separation of imidazole derivatives .
  • Polar Adjustments : Add 1–5% methanol to DCM for compounds with strong hydrogen-bonding groups (e.g., nitrile) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group affect the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing -CF3_3 group reduces electron density on the imidazole ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic attack. For Suzuki-Miyaura coupling, use Pd(OAc)2_2/XPhos catalysts to activate the C–H bond at position 2 of the imidazole .
  • Data Contradiction : While -CF3_3 typically deactivates aromatic rings, steric effects in 4,5-disubstituted imidazoles can unexpectedly enhance regioselectivity in C–N bond formation .

Q. What strategies mitigate competing side reactions during the introduction of the nitrile group?

  • Cyanation Methods :

  • Sandmeyer Reaction : Use CuCN/KCN under acidic conditions (HCl, 0–5°C) to convert aryl diazonium salts to nitriles .
  • Nitrile Transfer : Employ TMSCN (trimethylsilyl cyanide) with catalytic ZnI2_2 to minimize hydrolysis .
    • Side Reaction Control : Avoid prolonged heating (>100°C) to prevent nitrile group degradation. Monitor via IR spectroscopy (C≡N stretch at 2240–2260 cm1^{-1}) .

Q. How can computational methods predict the compound’s stability under various pH conditions?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model protonation states. The nitrile group remains stable at pH 4–9, while the imidazole ring protonates below pH 4, altering solubility .
  • Experimental Validation : Compare computed pKa values with experimental HPLC retention times under buffered mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

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